molecular formula C15H10O6 B1672732 Fisetin CAS No. 528-48-3

Fisetin

Cat. No. B1672732
CAS RN: 528-48-3
M. Wt: 286.24 g/mol
InChI Key: XHEFDIBZLJXQHF-UHFFFAOYSA-N
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Description

Fisetin is a plant flavonol from the flavonoid group of polyphenols . It can be found in many plants, where it serves as a yellow/ochre coloring agent. It is also found in many fruits and vegetables, such as strawberries, apples, persimmons, onions, and cucumbers .


Synthesis Analysis

Fisetin and 2′,4′,6′-trihydroxydihyrochalcone 4′-O-β-neohesperidoside were synthesized from commercially available quercetin and naringin in five steps. The key steps are site-selective deacetylation and subsequent deoxygenation .


Molecular Structure Analysis

Fisetin has a diphenylpropane structure that comprises two aromatic rings linked through a three carbons-oxygenated heterocyclic ring, supplemented with four hydroxyl groups and one keto group .


Chemical Reactions Analysis

Fisetin has been shown to inhibit cancer cell growth through mechanisms such as cell cycle alteration, induction of apoptosis, and activation of the autophagy signaling pathway . It also reduces reactive oxygen species levels, contributing to its overall anticancer potential .


Physical And Chemical Properties Analysis

Fisetin has a molecular weight of approximately 286.24 g/mol .

Scientific Research Applications

Pharmacological Aspects of Fisetin

Fisetin, a polyphenolic compound found in many fruits and vegetables, displays a broad spectrum of pharmacological effects. It has been recognized for its antioxidant, anti-inflammatory, anti-carcinogenic, anti-osteoporotic, antimicrobial, and anti-diabetic properties. These effects have been extensively explored through in vitro and in vivo studies, highlighting Fisetin's therapeutic potential for disease prevention and treatment (Antika & Dewi, 2021).

Dietary Antioxidant for Health Promotion

Fisetin is a flavonoid with significant health-promoting effects, including neuroprotective, anticarcinogenic, and anti-inflammatory actions. Its presence in the diet, through consumption of fruits and vegetables like strawberries, apples, and grapes, supports its role in chemoprevention of cancer and other diseases. This review emphasizes the need for further studies to understand the mechanisms behind Fisetin's effects (Khan et al., 2013).

Antioxidant Properties and Mechanisms

Fisetin's antioxidant activity is crucial in combating oxidative stress and related disorders. The flavonoid interacts with cellular membranes and various redox-related signaling pathways, including NF-κB, Nrf2, MAPK, and PI3K/Akt, enhancing the body's antioxidant capacity. This review suggests that Fisetin's action extends beyond free radical scavenging, advocating for further research to explore its full potential (Naeimi & Alizadeh, 2017).

Fisetin as a Potent Anticancer Agent

Fisetin's anticancer properties have been extensively documented across various in vitro and in vivo studies. It modulates enzymes and receptors crucial to cancer's initiation, promotion, and progression, suggesting its potential as a complementary drug in cancer prevention and treatment. This comprehensive review synthesizes evidence-based research on Fisetin's activity against different cancer types and highlights the need for more in-depth studies to confirm its efficacy (Kubina et al., 2022).

Regulation of Cell Signaling Pathways in Cancers

Fisetin's ability to modulate deregulated oncogenic cell signaling pathways, such as PI3K/AKT/mTOR and NF-κB, demonstrates its potential as a chemopreventive agent. This review discusses Fisetin's impact on various cancers, emphasizing the need for comprehensive analysis to fully unlock its pharmacological potential against oncogenic signaling cascades and non-coding RNAs (Farooqi et al., 2021).

Future Directions

Fisetin has shown promising anticancer properties through multiple mechanisms of action . Preclinical trials provide a foundation for further exploration in human clinical trials . Understanding fisetin’s molecular mechanisms is vital for developing novel, safe, and effective cancer prevention and treatment strategies .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEFDIBZLJXQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022317
Record name Fisetin
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fisetin

CAS RN

528-48-3
Record name Fisetin
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Record name Fisetin
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Record name Fisetin
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Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-
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Record name 3,3',4',7-tetrahydroxyflavone
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Record name FISETIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,300
Citations
HC Pal, RL Pearlman, F Afaq - Anti-inflammatory Nutraceuticals and …, 2016 - Springer
… In this chapter, we discuss the beneficial pharmacological effects of fisetin against different pathological conditions with special emphasis on diseases related to chronic inflammatory …
Number of citations: 102 link.springer.com
N Khan, DN Syed, N Ahmad… - Antioxidants & redox …, 2013 - liebertpub.com
… , and the fisetin molecules were generally … fisetin, suggesting that fisetin can be an efficient fluorescent molecular probe for sensing lipid-bilayer membrane-related changes (47). Fisetin …
Number of citations: 402 www.liebertpub.com
M Imran, F Saeed, SA Gilani, MA Shariati… - Food Science & …, 2021 - Wiley Online Library
… Fisetin also inhibited cell division and proliferation and invasion as well as lowered the … anticancer role of fisetin in cell cultures and animal and human studies. Conclusively, fisetin as a …
Number of citations: 67 onlinelibrary.wiley.com
MJ Yousefzadeh, YI Zhu, SJ McGowan, L Angelini… - …, 2018 - thelancet.com
… fisetin as having greater senotherapeutic activity in cultured cells than quercetin. In addition, fisetin … Treatment of progeroid and aged wild-type mice acutely or intermittently with fisetin …
Number of citations: 576 www.thelancet.com
G Grynkiewicz, OM Demchuk - Frontiers in chemistry, 2019 - frontiersin.org
Fisetin is a flavonol that shares distinct antioxidant properties with a plethora of other plant polyphenols. Additionally, it exhibits a specific biological activity of considerable interest as …
Number of citations: 82 www.frontiersin.org
M Funakoshi-Tago, K Nakamura, K Tago… - International …, 2011 - Elsevier
… Apigenin, Luteolin and Fisetin because of their related … Unexpectedly, Fisetin enhanced and sustained activation of … inhibited by Apigenin and Luteolin but not Fisetin. Furthermore, the …
Number of citations: 284 www.sciencedirect.com
HH Park, S Lee, JM Oh, MS Lee, KH Yoon… - Pharmacological …, 2007 - Elsevier
… Lately, it has been reported that fisetin has strong antioxidant properties in membrane … of fisetin that accounts for its anti-inflammatory effect, we examined the potential role of fisetin on …
Number of citations: 155 www.sciencedirect.com
K Sundarraj, A Raghunath, E Perumal - Biomedicine & Pharmacotherapy, 2018 - Elsevier
… This review examines the various molecular mechanisms of action elicited by fisetin leading to … release of fisetin improved through conjugation and enhanced effect of fisetin through …
Number of citations: 76 www.sciencedirect.com
RK Lall, VM Adhami, H Mukhtar - Molecular nutrition & food …, 2016 - Wiley Online Library
… with fisetin or CPA alone. This study provided the first evidence that fisetin exhibits antiangiogenic and anticancer activities in mice bearing LLC 18. Another study showed that fisetin …
Number of citations: 126 onlinelibrary.wiley.com
D Kashyap, A Sharma, K Sak, HS Tuli, HS Buttar… - Life sciences, 2018 - Elsevier
… Efforts are being made to enhance the bioavailability of fisetin after oral administration to … of fisetin and to provide up-to-date information about the molecular interactions of fisetin with its …
Number of citations: 123 www.sciencedirect.com

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